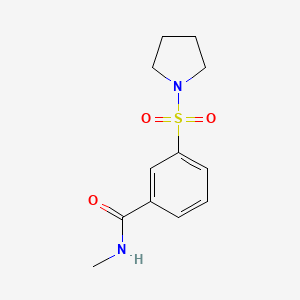
1-(methoxymethyl)-2-(1-naphthylmethyl)-1H-benzimidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Methoxymethyl)-2-(1-naphthylmethyl)-1H-benzimidazole is a synthetic compound that belongs to the class of benzimidazole derivatives. It has gained significant attention in recent years due to its potential therapeutic applications in various diseases. This compound has been extensively studied for its pharmacological properties, and its synthesis and mechanism of action have been well-established.
Mécanisme D'action
The mechanism of action of 1-(methoxymethyl)-2-(1-naphthylmethyl)-1H-benzimidazole involves the inhibition of various cellular pathways that are involved in the progression of diseases. It has been shown to inhibit the activity of protein kinase C, which plays a crucial role in the proliferation and survival of cancer cells. Additionally, this compound has been found to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in the regulation of glucose and lipid metabolism.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(methoxymethyl)-2-(1-naphthylmethyl)-1H-benzimidazole have been extensively studied. It has been found to exhibit potent antioxidant activity by scavenging free radicals and reducing oxidative stress. Moreover, this compound has been shown to regulate the expression of various genes involved in the regulation of cellular pathways, leading to its potential therapeutic applications.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-(methoxymethyl)-2-(1-naphthylmethyl)-1H-benzimidazole in lab experiments include its ease of synthesis, high purity, and potent pharmacological properties. However, the limitations of this compound include its low solubility in water and potential toxicity at high concentrations.
Orientations Futures
The future directions for the research on 1-(methoxymethyl)-2-(1-naphthylmethyl)-1H-benzimidazole include the development of more potent and selective analogs for the treatment of various diseases. Moreover, the potential use of this compound as a drug delivery system for targeted therapy is an area of active research. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and its potential side effects.
Méthodes De Synthèse
The synthesis of 1-(methoxymethyl)-2-(1-naphthylmethyl)-1H-benzimidazole involves the condensation reaction of 1,2-diaminobenzene with 1-naphthaldehyde and formaldehyde in the presence of an acid catalyst. The reaction proceeds through the formation of Schiff base, which is then reduced to the desired compound using sodium borohydride.
Applications De Recherche Scientifique
1-(Methoxymethyl)-2-(1-naphthylmethyl)-1H-benzimidazole has been studied extensively for its potential therapeutic applications in various diseases such as cancer, diabetes, and inflammation. It has been shown to exhibit potent anti-tumor activity by inhibiting the proliferation of cancer cells and inducing apoptosis. Moreover, this compound has been found to possess anti-inflammatory and anti-diabetic properties, making it a promising candidate for the treatment of these diseases.
Propriétés
IUPAC Name |
1-(methoxymethyl)-2-(naphthalen-1-ylmethyl)benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O/c1-23-14-22-19-12-5-4-11-18(19)21-20(22)13-16-9-6-8-15-7-2-3-10-17(15)16/h2-12H,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHFLZQMIPCHWBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCN1C2=CC=CC=C2N=C1CC3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-ethyl-4-methyl-7-[(2-methyl-2-propen-1-yl)oxy]-2H-chromen-2-one](/img/structure/B5829836.png)
![2,2'-{[(4-chlorophenyl)sulfonyl]imino}diacetic acid](/img/structure/B5829840.png)
![2-[(1-allyl-1H-tetrazol-5-yl)thio]-N-(4-ethoxyphenyl)acetamide](/img/structure/B5829843.png)
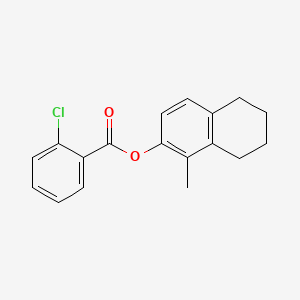
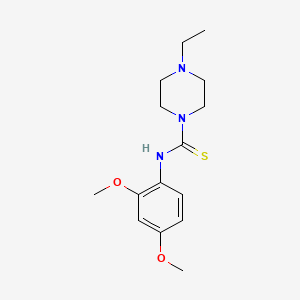
![isopropyl 5-methyl-2-{[(phenylthio)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B5829871.png)
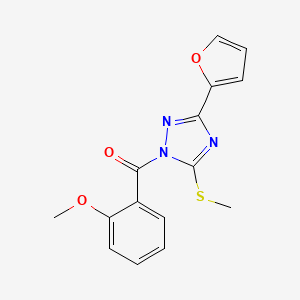
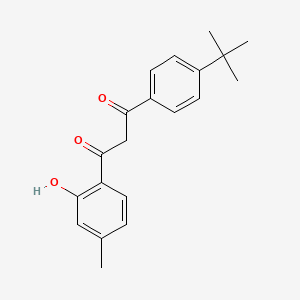
![N-{[(3-chloro-4-methylphenyl)amino]carbonothioyl}-3-methoxybenzamide](/img/structure/B5829890.png)
![ethyl 4-amino-2-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-5-pyrimidinecarboxylate](/img/structure/B5829909.png)
![2-methyl-8-{[4-methyl-5-(methylthio)-4H-1,2,4-triazol-3-yl]methoxy}quinoline](/img/structure/B5829920.png)
![2-[(3-fluorobenzoyl)amino]-3-methylbenzoic acid](/img/structure/B5829927.png)

